Methyltridodecylammonium nitrate

説明

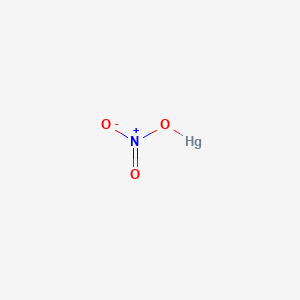

Methyltridodecylammonium nitrate is a chemical compound with the molecular formula C37H78N2O3 and a molecular weight of 599.03 . It is also known by the synonym Tridodecylmethylammonium nitrate . This compound is commonly used as a nitrate sensor .

Molecular Structure Analysis

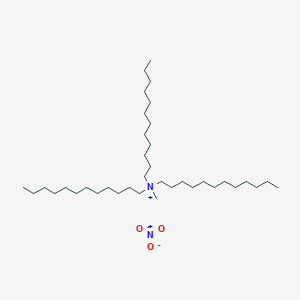

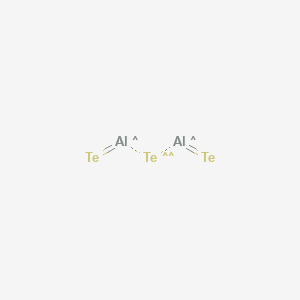

The molecular structure of Methyltridodecylammonium nitrate consists of a nitrogen atom surrounded by three dodecyl groups and one methyl group, with a nitrate ion attached to the nitrogen atom .科学的研究の応用

Ion-Selective Electrodes

Methyltridodecylammonium nitrate: is used in the preparation of liquid ion-selective electrode membranes. These electrodes are crucial for the coulometric analysis of nitrate in fresh water samples. The compound acts as a highly lipophilic electroactive component, facilitating nitrate ion-exchange in solvent polymeric electrodes .

Phase Transfer Catalysis

In analytical chemistry, Methyltridodecylammonium nitrate serves as a phase transfer catalyst . It enhances the efficiency of reactions by enabling the transfer of a reactant from one phase into another where the reaction can proceed more effectively .

Environmental Monitoring

This compound is instrumental in the determination of nitrate levels in water and soil extracts. It’s used in ion-selective field effect transistors for environmental monitoring, helping to assess the quality of water and the presence of agricultural run-off .

Heterotrophic Nitrifying and Aerobic Denitrifying Microorganisms (HNADs)

Methyltridodecylammonium nitrate: may be involved in research concerning HNADs. These microorganisms perform ammonia nitrification and nitrate/nitrite denitrification under aerobic conditions, which is a simpler and more efficient process compared to traditional methods. This has significant implications for the treatment of nitrogen-containing wastewater and environmental management .

Nanomedicine

The compound could potentially be used in the synthesis of bioengineered metallic nanoparticles . These nanoparticles have applications in antimicrobial therapy, where they act against various pathogens, including drug-resistant strains. The unique properties of these nanoparticles make them suitable for targeted drug delivery systems in personalized medicine .

Thin Film Fabrication

Methyltridodecylammonium nitrate: is also relevant in the development of metal-oxide thin films . Metal nitrates, including this compound, are preferred for their ability to form high-quality thin films through solution processing, which is important for various electronic and optical applications .

Safety And Hazards

将来の方向性

While specific future directions for Methyltridodecylammonium nitrate are not detailed, the field of nitrate research is advancing. For instance, the electrochemical nitrogen reduction reaction (ENRR) process is being explored as a green sustainable alternative to traditional processes for ammonia production .

特性

IUPAC Name |

tridodecyl(methyl)azanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H78N.NO3/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1(3)4/h5-37H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIVMTKBZPOVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H78N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585024 | |

| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltridodecylammonium nitrate | |

CAS RN |

13533-59-0 | |

| Record name | Tridodecylmethylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13533-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of Methyltridodecylammonium nitrate in nitrate-selective microelectrodes?

A1: Methyltridodecylammonium nitrate functions as a nitrate sensor within the microelectrode []. It achieves this by selectively binding to nitrate ions, allowing the electrode to detect and measure nitrate concentrations in solutions. The research paper highlights that a mixture containing 6% Methyltridodecylammonium nitrate, along with other components like poly(vinyl chloride) and nitrocellulose, exhibited favorable performance in terms of sensitivity and selectivity for nitrate ions [].

Q2: How does the composition of the microelectrode, specifically the inclusion of Methyltridodecylammonium nitrate, impact its performance?

A2: The research paper emphasizes that the specific composition of the microelectrode, including the presence of Methyltridodecylammonium nitrate, significantly influences its performance characteristics []. The researchers compared different nitrate sensor mixtures and found that the one containing Methyltridodecylammonium nitrate demonstrated superior properties, including a wider log-linear range of the calibration curve, a lower detection limit for nitrate, and enhanced selectivity for nitrate over other ions []. These findings highlight the importance of carefully selecting and optimizing the sensor composition, particularly the inclusion of Methyltridodecylammonium nitrate, to achieve optimal microelectrode performance for accurate and reliable nitrate measurements.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)

![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)

![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)